1,3-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
CAS No.:
Cat. No.: VC15793208
Molecular Formula: C12H12Cl2N2
Molecular Weight: 255.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12Cl2N2 |
---|---|
Molecular Weight | 255.14 g/mol |
IUPAC Name | 1,3-dichloro-6,6-dimethyl-7,8-dihydro-5H-isoquinoline-4-carbonitrile |
Standard InChI | InChI=1S/C12H12Cl2N2/c1-12(2)4-3-7-8(5-12)9(6-15)11(14)16-10(7)13/h3-5H2,1-2H3 |
Standard InChI Key | RXOWSPNGFFSKJY-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCC2=C(C1)C(=C(N=C2Cl)Cl)C#N)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1,3-dichloro-6,6-dimethyl-7,8-dihydro-5H-isoquinoline-4-carbonitrile, reflects its fused bicyclic system comprising a partially saturated isoquinoline core. Key structural features include:
-
Two chlorine atoms at positions 1 and 3, enhancing electrophilic reactivity.
-
A nitrile group (-C≡N) at position 4, contributing to polarity and hydrogen-bonding potential.
-
A geminal dimethyl group at position 6, introducing steric hindrance and influencing ring conformation.
The molecular formula C₁₂H₁₂Cl₂N₂ and weight of 255.14 g/mol align with its moderate hydrophobicity, as evidenced by its Canonical SMILES representation: CC1(CCC2=C(C1)C(=C(N=C2Cl)Cl)C#N)C
.
Synthetic Pathways and Methodological Considerations
General Strategies for Isoquinoline Synthesis
Synthetic routes to substituted isoquinolines typically involve cyclization reactions of benzaldehyde or aniline derivatives. For example:
-
Pictet–Spengler Cyclization: Condensation of β-arylethylamines with carbonyl compounds under acidic conditions.
-
Bischler–Napieralski Reaction: Cyclodehydration of β-phenethylamides using phosphoryl chloride or similar reagents.
Catalyst | Substrate | Key Reaction Step | Yield (%) | Reference |
---|---|---|---|---|
Cu(NO₃)₂ | Boc-protected THIQ | C–H indolation | 79 | |
Cp*Rh(III) | Benzamide derivatives | Redox-neutral annulation | 61–76 |
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound’s logP (octanol-water partition coefficient) is estimated at 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Its solubility in polar solvents (e.g., DMSO, methanol) is likely limited (<10 mg/mL), necessitating formulation strategies for biological testing.
Thermal and Oxidative Stability
Challenges and Future Directions
Synthesis Optimization
Current limitations include the lack of regioselective methods for introducing multiple chlorine atoms. Future work could explore photocatalytic C–H chlorination or directed ortho-metalation strategies.
Biological Profiling
In vitro screening against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., TNF-α, IL-6) is essential to validate hypothesized activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume